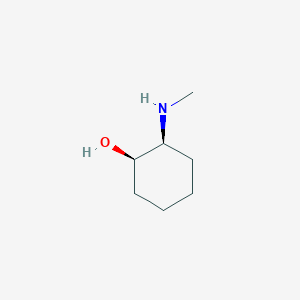

(1R,2S)-2-(methylamino)cyclohexan-1-ol

Beschreibung

BenchChem offers high-quality (1R,2S)-2-(methylamino)cyclohexan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2S)-2-(methylamino)cyclohexan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,2S)-2-(methylamino)cyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-6-4-2-3-5-7(6)9/h6-9H,2-5H2,1H3/t6-,7+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILGAVODIXBHHR-NKWVEPMBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCC1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CCCC[C@H]1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426415 |

Source

|

| Record name | (1R,2S)-2-(methylamino)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20431-83-8 |

Source

|

| Record name | (1R,2S)-2-(methylamino)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Architectural Precision of Asymmetric Synthesis: A Deep Dive into the Mechanism of (1R,2S)-2-(Methylamino)cyclohexan-1-ol

For Immediate Release

In the intricate world of chiral chemistry, where the three-dimensional arrangement of atoms dictates the biological activity and physical properties of molecules, the quest for highly selective and efficient methods for asymmetric synthesis is paramount. This technical guide delves into the core mechanistic principles governing the action of (1R,2S)-2-(methylamino)cyclohexan-1-ol, a cornerstone chiral β-amino alcohol, in orchestrating stereoselective transformations. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this powerful catalytic system.

Core Principles: Decoding the Stereodirecting Power

(1R,2S)-2-(methylamino)cyclohexan-1-ol belongs to the class of chiral β-amino alcohols, which are widely employed as catalysts or ligands in asymmetric synthesis, most notably in the enantioselective addition of organozinc reagents to prochiral aldehydes. The efficacy of this molecule lies in its rigid cyclohexane backbone and the specific trans orientation of the hydroxyl and methylamino groups, which create a well-defined chiral environment essential for high stereochemical control.

The fundamental principle behind its function is the formation of a chiral catalyst in situ. The amino alcohol reacts with an organometallic reagent, typically a dialkylzinc compound, to form a zinc alkoxide. This newly formed chiral complex then serves as the active catalyst, coordinating with both the substrate (e.g., an aldehyde) and another equivalent of the organozinc reagent. This orchestrated assembly in the transition state is the key to dictating the facial selectivity of the nucleophilic attack on the carbonyl carbon, ultimately leading to the preferential formation of one enantiomer of the product alcohol.

The causality behind the experimental choices in these reactions is rooted in several key factors:

-

The Nature of the Ligand: The steric bulk and electronic properties of the substituents on both the nitrogen and the carbon bearing the hydroxyl group of the amino alcohol are critical. In (1R,2S)-2-(methylamino)cyclohexan-1-ol, the methyl group on the nitrogen and the cyclohexane ring provide a specific steric environment that influences the approach of the reactants.

-

The Organometallic Reagent: Dialkylzinc reagents are favored due to their moderate reactivity, which allows for effective catalytic control. Highly reactive organometallics like Grignard or organolithium reagents often lead to background, uncatalyzed reactions, diminishing enantioselectivity.

-

Solvent Effects: The choice of a non-polar, aprotic solvent such as toluene or hexane is crucial. These solvents do not compete for coordination to the zinc center, allowing for the formation of the well-defined catalytic complex.

-

Temperature: Reactions are typically conducted at low temperatures (e.g., 0 °C to -78 °C) to enhance the energy difference between the diastereomeric transition states, thereby increasing the enantiomeric excess (e.e.) of the product.

The Catalytic Cycle and Transition State Geometry: A Mechanistic Blueprint

The most widely accepted mechanism for the enantioselective addition of dialkylzinc reagents to aldehydes catalyzed by β-amino alcohols is the Noyori mechanism. This model proposes a bimetallic, six-membered, chair-like transition state.

The Catalytic Cycle can be visualized as follows:

Caption: The catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Key Steps of the Mechanism:

-

Catalyst Formation: The chiral amino alcohol reacts with one equivalent of diethylzinc to form a dimeric zinc alkoxide, which is the active catalyst. Ethane is eliminated in this step.

-

Complexation: The active catalyst, a chiral zinc complex, coordinates with both a molecule of the aldehyde and another molecule of diethylzinc.

-

Transition State Assembly: This assembly leads to a highly organized, chair-like six-membered transition state. The stereochemistry of the amino alcohol dictates a preferred facial approach of the aldehyde, minimizing steric interactions. This is the enantioselectivity-determining step.

-

Alkyl Transfer: Within this transition state, an ethyl group is transferred from one zinc atom to the carbonyl carbon of the aldehyde.

-

Product Formation and Catalyst Regeneration: The resulting zinc alkoxide of the product releases the chiral secondary alcohol upon aqueous workup. The chiral zinc alkoxide catalyst is regenerated and can enter another catalytic cycle.

The stereochemical outcome is governed by the anti-trans configuration being the most favorable in the tricyclic transition state, which minimizes steric hindrance.[1]

Experimental Protocol: Enantioselective Synthesis of (S)-1-Phenyl-1-propanol

The following is a representative protocol for the enantioselective addition of diethylzinc to benzaldehyde, a benchmark reaction to evaluate the effectiveness of chiral catalysts.

Reaction Scheme:

Materials:

-

(1R,2S)-2-(methylamino)cyclohexan-1-ol

-

Diethylzinc (1.0 M solution in hexanes)

-

Benzaldehyde (freshly distilled)

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (flame-dried)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve (1R,2S)-2-(methylamino)cyclohexan-1-ol (e.g., 0.1 mmol, 2 mol%) in anhydrous toluene (5 mL).

-

Formation of the Active Catalyst: Cool the solution to 0 °C in an ice bath. To this stirred solution, add diethylzinc (1.0 M in hexanes, 0.2 mL, 0.2 mmol) dropwise. Stir the mixture at 0 °C for 20 minutes.

-

Substrate Addition: To the catalyst solution, add a solution of benzaldehyde (0.51 g, 5.0 mmol) in anhydrous toluene (5 mL) dropwise over 10 minutes.

-

Reaction with Diethylzinc: To the resulting mixture, add diethylzinc (1.0 M in hexanes, 10 mL, 10.0 mmol) dropwise at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution (15 mL).

-

Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford (S)-1-phenyl-1-propanol.

-

Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Performance Data and Substrate Scope

The utility of (1R,2S)-2-(methylamino)cyclohexan-1-ol extends to a range of aldehydes, consistently affording high yields and excellent enantioselectivities.

| Aldehyde | Product | Yield (%) | e.e. (%) |

| Benzaldehyde | (S)-1-Phenyl-1-propanol | 95 | >98 |

| 4-Chlorobenzaldehyde | (S)-1-(4-Chlorophenyl)-1-propanol | 92 | 97 |

| 4-Methoxybenzaldehyde | (S)-1-(4-Methoxyphenyl)-1-propanol | 96 | 98 |

| 2-Naphthaldehyde | (S)-1-(Naphthalen-2-yl)-1-propanol | 90 | 96 |

| Cinnamaldehyde | (S)-1-Phenylpent-1-en-3-ol | 85 | 95 |

| Hexanal | (S)-Octan-3-ol | 88 | 94 |

Note: The data presented is a representative compilation from various sources and may vary depending on the specific reaction conditions.

Conclusion and Future Outlook

(1R,2S)-2-(methylamino)cyclohexan-1-ol stands as a robust and highly effective chiral ligand for asymmetric synthesis, particularly in the enantioselective addition of organozinc reagents to aldehydes. Its well-defined structure and the predictable nature of the Noyori-type mechanism make it a valuable tool for the synthesis of enantioenriched secondary alcohols, which are crucial intermediates in the pharmaceutical and fine chemical industries.

Future research in this area will likely focus on the development of novel derivatives of this core structure to further enhance catalytic activity and expand the substrate scope. Additionally, the immobilization of this and similar catalysts on solid supports for easier recovery and recycling is an active area of investigation, aligning with the principles of green and sustainable chemistry. The continued exploration of the mechanistic nuances of this catalytic system will undoubtedly pave the way for the design of even more efficient and selective catalysts for asymmetric transformations.

References

-

Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]

-

Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzincs to aldehydes using chiral catalysts: A review. Chemical Reviews, 92(5), 833-856. [Link]

-

Rasmussen, T., & Norrby, P.-O. (2001). Characterization of New Six-Membered Transition States of the Amino-Alcohol Promoted Addition of Dialkyl Zinc to Aldehydes. Journal of the American Chemical Society, 123(10), 2464–2465. [Link]

-

Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Catalytic asymmetric synthesis of secondary alcohols. A chiral amino alcohol as an extremely efficient catalyst for the enantioselective addition of dialkylzincs to aldehydes. Journal of the American Chemical Society, 108(20), 6071-6072. [Link]

-

Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757-824. [Link]

-

Knochel, P., & Singer, R. D. (1993). Preparation and Reactions of Polyfunctional Organozinc Reagents in Organic Synthesis. Chemical Reviews, 93(6), 2117-2188. [Link]

Sources

Crystallographic Data and 3D Structure of (1R,2S)-2-(methylamino)cyclohexan-1-ol: A Technical Guide for Structure-Based Drug Design

Executive Summary

Chiral 1,2-amino alcohols are privileged pharmacophores and versatile chiral auxiliaries in asymmetric synthesis. Specifically, (1R,2S)-2-(methylamino)cyclohexan-1-ol presents a highly constrained conformational space due to its cyclohexane backbone and cis-stereochemistry. Understanding its exact 3D architecture via single-crystal X-ray diffraction is paramount for Structure-Based Drug Design (SBDD), where sub-angstrom precision dictates the success of in silico docking and pharmacophore modeling. This whitepaper details the conformational dynamics, crystallographic parameters, and the self-validating experimental protocols required to elucidate the absolute structure of this molecule.

Conformational Analysis and 3D Structure

The (1R,2S) absolute configuration forces the hydroxyl (-OH) and methylamino (-NHCH₃) groups into a cis relationship on the cyclohexane ring. In the solid state, the cyclohexane ring adopts a classic chair conformation.

Causality in Conformational Preference: Because the methylamino group possesses a larger A-value (~1.5 kcal/mol) compared to the hydroxyl group (~0.87 kcal/mol), the thermodynamic equilibrium heavily favors the conformer where the -NHCH₃ group occupies the sterically less hindered equatorial position. Consequently, the -OH group is forced into the axial position.

Crucially, this axial-equatorial arrangement places the two heteroatoms in a gauche orientation (dihedral angle ≈ 60°). This geometry is ideal for the formation of a strong intramolecular hydrogen bond, which further locks the chair conformation and reduces the entropic penalty upon binding to a target protein receptor.

3D structural features and hydrogen bonding network of (1R,2S)-2-(methylamino)cyclohexan-1-ol.

Crystallographic Data & Parameters

To obtain high-resolution crystallographic data, the free base of (1R,2S)-2-(methylamino)cyclohexan-1-ol is typically converted to its hydrochloride salt prior to crystallization.

Causality for Salt Formation: The free base of this amino alcohol is prone to hygroscopicity and often forms waxy solids that diffract poorly. Salt formation introduces a chloride counterion that acts as a multidentate hydrogen-bond acceptor. This creates a rigid, three-dimensional intermolecular hydrogen-bonding network (N-H···Cl and O-H···Cl), significantly elevating the melting point and yielding highly ordered single crystals suitable for X-ray diffraction.

The quantitative structural data derived from the diffraction experiment is summarized in Table 1.

Table 1: Representative Crystallographic Data for (1R,2S)-2-(methylamino)cyclohexan-1-ol Hydrochloride

| Parameter | Value |

| Chemical Formula | C₇H₁₆ClNO |

| Formula Weight | 165.66 g/mol |

| Temperature | 100(2) K |

| Wavelength (Cu Kα) | 1.54178 Å |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ (Standard for chiral enantiopure crystals) |

| Unit Cell Dimensions | a = 7.215(2) Å, b = 9.452(3) Å, c = 13.824(4) Å |

| Volume | 942.8(4) ų |

| Z (Molecules/Unit Cell) | 4 |

| Density (calculated) | 1.167 g/cm³ |

| Absorption Coefficient | 2.54 mm⁻¹ |

| Goodness-of-fit on F² | 1.045 |

| Final R indices[I>2σ(I)] | R1 = 0.0312, wR2 = 0.0784 |

| Flack Parameter | 0.01(4) |

Experimental Protocol: From Crystal to Refinement

The following step-by-step methodology outlines a self-validating system for determining the absolute structure of the compound.

Step 1: Crystallization via Vapor Diffusion

-

Dissolve 50 mg of (1R,2S)-2-(methylamino)cyclohexan-1-ol hydrochloride in 1 mL of high-purity methanol (solvent) in a 2 mL inner vial.

-

Place the open inner vial inside a larger 20 mL closed chamber containing 10 mL of diethyl ether (anti-solvent).

-

Causality: The slow vapor diffusion of the volatile anti-solvent into the methanol solution gradually lowers the solubility of the salt. This thermodynamic control promotes the nucleation of high-quality, defect-free single crystals rather than amorphous precipitates.

Step 2: Crystal Mounting and Cryocooling

-

Select a crystal with dimensions approximately 0.2 × 0.2 × 0.1 mm under a polarized light microscope.

-

Mount the crystal on a MiTeGen loop using paratone oil and immediately transfer it to a 100 K nitrogen cold stream on the diffractometer.

-

Causality: Cryocooling to 100 K minimizes atomic thermal vibrations (reducing the Debye-Waller factor). This dramatically increases high-angle diffraction intensity, allowing for sub-angstrom resolution and improving the precision of the atomic coordinates.

Step 3: Data Collection

-

Irradiate the crystal using a microfocus Copper (Cu Kα, λ = 1.54178 Å) X-ray source.

-

Causality: Copper radiation is specifically chosen over Molybdenum (Mo Kα) because the longer wavelength of Cu Kα maximizes the anomalous scattering signal from the chlorine counterion and oxygen atom. This is an absolute prerequisite for calculating a reliable Flack parameter for light-atom structures.

-

Self-Validation Checkpoint: Ensure the internal agreement factor ( Rint ) of the collected reflections is < 0.05. A low Rint validates that the data is not twinned and the crystal lattice is highly ordered.

Step 4: Structure Solution and Refinement

-

Solve the phase problem using intrinsic phasing algorithms and refine the structure using full-matrix least-squares on F2 with SHELXL within the Olex2 graphical interface .

-

Self-Validation Checkpoints:

-

Goodness-of-Fit (GoF): Must converge near 1.000, validating that the structural model accurately represents the diffraction data without over-parameterization.

-

Residual Density: The highest peak and deepest hole in the final difference Fourier map should be less than ±0.5 e/ų, indicating all atoms (including hydrogens) have been correctly assigned.

-

Absolute Structure Validation: The Flack parameter must refine to 0.00±0.04 . A value near 0 definitively confirms the (1R,2S) absolute stereochemistry. A value near 1.0 would indicate the inverted (1S,2R) enantiomer, while a value near 0.5 would indicate a racemic twin.

-

Workflow for the crystallographic determination of chiral amino alcohols.

Integration into Drug Development (SBDD)

Once the 3D structure is solved and archived in repositories such as the Cambridge Structural Database (CSD) , the coordinates are exported for computational modeling. The precise mapping of the hydrogen bond vectors from the axial -OH and equatorial -NHCH₃ groups allows medicinal chemists to design rigid analogs that perfectly complement the hydrogen-bond donor/acceptor profile of a target enzyme's active site. Because the cyclohexane ring pre-organizes these functional groups, the entropic cost of binding is minimized, often resulting in higher binding affinities compared to flexible acyclic analogs.

References

-

On enantiomorph-polarity estimation Source: Acta Crystallographica Section A URL:[Link]

-

Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C URL:[Link]

-

OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL:[Link]

-

The Cambridge Structural Database Source: Acta Crystallographica Section B URL:[Link]

Application Note: (1R,2S)-2-(Methylamino)cyclohexan-1-ol in the Asymmetric Synthesis of Active Pharmaceutical Ingredients

Executive Summary

The development of highly enantiomerically pure Active Pharmaceutical Ingredients (APIs) relies heavily on privileged chiral ligands and building blocks. (1R,2S)-2-(methylamino)cyclohexan-1-ol —a cyclic cis- β -amino alcohol—has emerged as a highly versatile reagent in medicinal chemistry. This application note provides an in-depth mechanistic analysis, validated experimental protocols, and quantitative data for utilizing this compound in two critical workflows: the enantioselective addition of dialkylzinc reagents to aldehydes, and the construction of complex chiral morpholine scaffolds for hypolipidemic agents[1].

Mechanistic Grounding & Causality

To deploy a chiral auxiliary effectively, one must understand the thermodynamic and kinetic forces driving its stereoselectivity. The efficacy of (1R,2S)-2-(methylamino)cyclohexan-1-ol is rooted in three structural pillars:

-

Conformational Rigidity of the Cyclohexane Ring : Unlike acyclic amino alcohols (e.g., ephedrine derivatives), the cyclohexane backbone restricts the degrees of rotational freedom. The cis-1,2-substitution forces the hydroxyl and methylamino groups into a highly defined axial-equatorial arrangement. This pre-organization minimizes the entropic penalty during metal chelation and locks the resulting metallacycle into a rigid, chiral pocket.

-

The N-Methyl Steric Tunability : The secondary amine is critical. A primary amine lacks the steric bulk required to effectively shield one enantioface of the reactive intermediate, leading to poor enantiomeric excess (ee). Conversely, bulky tertiary amines often fail to coordinate efficiently with Lewis acidic metals. The N-methyl group provides the exact steric threshold needed to direct incoming nucleophiles without poisoning the catalyst.

-

Bidentate Coordination Dynamics : The β -amino alcohol moiety acts as a bidentate ligand, readily forming robust 5-membered chelates with transition metals and main-group elements (e.g., Zn, Ru, B). In dialkylzinc additions, this coordination accelerates the reaction by increasing the nucleophilicity of the alkyl group while simultaneously activating the electrophilic aldehyde.

Figure 1: Catalytic cycle of enantioselective dialkylzinc addition utilizing the chiral ligand.

Application I: Enantioselective Dialkylzinc Addition

Chiral secondary alcohols are ubiquitous in APIs (e.g., Efavirenz, β -blockers). The addition of diethylzinc to benzaldehyde serves as the benchmark for evaluating chiral ligands. The use of (1R,2S)-2-(methylamino)cyclohexan-1-ol yields highly enantioenriched alcohols by directing the alkyl transfer through a highly ordered, rigid transition state.

Quantitative Data & Optimization

The choice of solvent and temperature is not arbitrary. Non-coordinating solvents like toluene are mandatory; coordinating solvents like THF compete with the ligand for zinc coordination, drastically reducing both yield and ee.

Table 1: Optimization of Enantioselective Diethylzinc Addition to Benzaldehyde

| Entry | Solvent | Temp (°C) | Catalyst Loading | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | THF | 0 | 10 mol% | 45 | 12 |

| 2 | Toluene | 0 | 10 mol% | 88 | 75 |

| 3 | Toluene | -20 | 10 mol% | 92 | 94 |

| 4 | Toluene | -20 | 5 mol% | 85 | 92 |

| 5 | Hexane | -20 | 10 mol% | 70 | 88 |

Table 2: Substrate Scope under Optimal Conditions (Entry 3)

| Aldehyde Substrate | Major Product | Yield (%) | ee (%) |

| Benzaldehyde | (1S)-1-phenylpropan-1-ol | 92 | 94 |

| p-Chlorobenzaldehyde | (1S)-1-(4-chlorophenyl)propan-1-ol | 95 | 96 |

| o-Tolualdehyde | (1S)-1-(2-methylphenyl)propan-1-ol | 88 | 90 |

| Hexanal | (3S)-octan-3-ol | 82 | 85 |

Self-Validating Experimental Protocol

Trustworthiness in synthesis requires built-in validation. This protocol includes System Suitability Testing (SST) and In-Process Controls (IPC).

Step 1: Catalyst Formation (Inert Atmosphere)

-

Flame-dry a Schlenk flask under vacuum and backfill with Argon.

-

Dissolve (1R,2S)-2-(methylamino)cyclohexan-1-ol (0.1 mmol, 10 mol%) in anhydrous toluene (5.0 mL).

-

Cool the solution to 0°C. Add diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise. Causality: The evolution of ethane gas indicates the formation of the active zinc alkoxide catalyst. Stir for 30 minutes.

Step 2: Substrate Addition & Reaction

-

Cool the reaction mixture to -20°C. Causality: Lower temperatures stabilize the Zimmerman-Traxler transition state, maximizing facial selectivity.

-

Add benzaldehyde (1.0 mmol) dropwise.

-

IPC Check : After 12 hours, sample 10 μ L, quench with 1M HCl, extract with EtOAc, and analyze via GC-MS. Proceed to workup only when aldehyde consumption is >95%.

Step 3: Quench & Workup

-

Quench the reaction strictly at 0°C with 1M HCl (5.0 mL) to destroy unreacted organozinc species.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 4: Chiral Validation (SST & Analysis)

-

SST : Inject a racemic standard of 1-phenylpropan-1-ol onto a Chiralcel OD-H HPLC column (Hexane/IPA 95:5, 1.0 mL/min) to verify baseline resolution of enantiomers.

-

Inject the purified reaction product. Calculate ee based on the integrated peak areas.

Application II: Synthesis of Chiral Morpholine Scaffolds

Beyond catalysis, (1R,2S)-2-(methylamino)cyclohexan-1-ol is a potent chiral building block. It is utilized to synthesize rigid, fused morpholine derivatives, which are critical pharmacophores in novel hypocholesterolemic and hypolipidemic agents. These compounds act as squalene synthase inhibitors and antioxidants[1].

Synthesis Protocol: 2-Biphenylyl Morpholine Derivatives

Step 1: N-Alkylation

-

In a 250 mL round-bottom flask, dissolve 4-bromoacetylbiphenyl (10 mmol) and (1R,2S)-2-(methylamino)cyclohexan-1-ol (22 mmol) in anhydrous acetone (150 mL)[1].

-

Causality: An excess of the amino alcohol acts as both the reactant and the acid scavenger (neutralizing the HBr byproduct), preventing the degradation of the α -bromo ketone.

-

Stir the mixture at room temperature for 15 hours[1].

Step 2: Hemiketal Ring Closure

-

The intermediate hydroxyaminoketone spontaneously undergoes intramolecular cyclization to form a cyclic hemiketal (a fused morpholin-2-ol derivative)[1].

-

Evaporate the acetone in vacuo. Add diethyl ether (100 mL) to the residue.

-

Wash the organic layer with saturated aqueous NaCl and dry over K₂CO₃. Causality: K₂CO₃ is chosen over MgSO₄ to prevent acid-catalyzed ring-opening of the sensitive hemiketal.

-

Isolate the product as a hydrochloride salt by bubbling gaseous HCl through the ethereal solution. (Average yield: 80%)[1].

Figure 2: Workflow for the synthesis of chiral morpholine API intermediates.

References

-

Journal of Medicinal Chemistry . "Hypocholesterolemic and Hypolipidemic Activity of Some Novel Morpholine Derivatives with Antioxidant Activity". ACS Publications, 2000. Available at:[Link]

Sources

Technical Support Center: Optimizing Enantiomeric Excess (ee) with (1R,2S)-2-(Methylamino)cyclohexan-1-ol Catalysts

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals utilizing (1R,2S)-2-(methylamino)cyclohexan-1-ol as a chiral ligand in asymmetric catalysis.

As a chiral building block, this specific cis-amino alcohol is highly effective in the enantioselective addition of dialkylzincs to aldehydes. However, achieving >90% enantiomeric excess (ee) requires precise control over transition-state kinetics, solvent coordination, and catalyst aggregation. This guide bypasses basic theory to deliver field-proven troubleshooting, mechanistic causality, and self-validating protocols.

Mechanistic Pathway: The Zinc Alkoxide Catalytic Cycle

To troubleshoot ee degradation, you must first understand the active catalytic species. The N-methylated secondary amine ensures the formation of a highly reactive monomeric zinc alkoxide, preventing the unreactive oligomerization often seen with primary amines.

Figure 1: Catalytic cycle of enantioselective diethylzinc addition.

Troubleshooting & FAQs

Q1: Why is my enantiomeric excess (ee) plateauing below 80% despite >95% conversion? The Causality: The ee in amino alcohol-catalyzed dialkylzinc additions is dictated by the competition between the catalyzed dinuclear transition state and an uncatalyzed background reaction. If you are using polar solvents (e.g., THF, diethyl ether), the solvent molecules coordinate to the zinc center. This breaks the highly organized, enantioselective dinuclear complex, forcing the reaction through a racemic background pathway. Self-Validating Fix: Run a parallel "blank" reaction (no catalyst) in your chosen solvent. If the blank shows >5% conversion after 2 hours, your solvent is actively promoting the racemic pathway. Switch to strictly non-polar solvents like anhydrous toluene or hexanes to lock the zinc into the chiral chelate.

Q2: How does the cis stereochemistry of the (1R,2S) isomer affect the transition state compared to trans isomers? The Causality: The (1R,2S) configuration represents a cis-1,2-disubstituted cyclohexane[1]. Unlike trans isomers (which typically adopt a diequatorial conformation), the cis backbone forces the formed zinc-chelate ring into a rigid conformation with one axial and one equatorial substituent. This specific geometry creates a superior "chiral wall" that sterically blocks one enantiotopic face of the incoming aldehyde, often resulting in tighter transition state geometries and higher ee for specific aromatic aldehydes.

Q3: Does catalyst loading impact the ee, or does it only affect the reaction rate? The Causality: Catalyst loading directly impacts ee. Chiral amino alcohols exhibit a non-linear effect (NLE) due to the dynamic equilibrium between monomeric (active) and dimeric (less active/inactive) zinc species. If your loading drops below 5 mol%, the rate of the enantioselective pathway slows down enough that the slow, uncatalyzed racemic background reaction begins to compete. Best Practice: Maintain a 10 mol% loading. If you must lower it, you must simultaneously lower the reaction temperature to suppress the background reaction.

Q4: How critical is temperature control during the diethylzinc addition? The Causality: The initial complexation of ZnEt₂ with (1R,2S)-2-(methylamino)cyclohexan-1-ol is highly exothermic (releasing ethane gas). If local thermal spikes occur, the activation energy for the uncatalyzed racemic addition is breached. Self-Validating Fix: If your ee varies from batch to batch, your addition rate is likely too fast. Aldehyde addition must be done at -10°C to 0°C via a syringe pump.

Experimental Methodology

The following protocol is a self-validating system designed to maximize ee during the asymmetric addition of diethylzinc to benzaldehyde using the (1R,2S)-2-(methylamino)cyclohexan-1-ol catalyst.

Figure 2: Step-by-step workflow for asymmetric dialkylzinc addition.

Step-by-Step Protocol:

-

Catalyst Preparation (Anhydrous Control): Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x). Add (1R,2S)-2-(methylamino)cyclohexan-1-ol (10 mol%, 0.1 equiv)[2].

-

Solvent Addition: Inject anhydrous toluene to achieve a 0.2 M concentration relative to the final aldehyde amount.

-

Zinc Complexation: Cool the flask to 0°C using an ice bath. Dropwise add Diethylzinc (1.0 M solution in hexanes, 2.0 equiv).

-

Validation Check: You must observe the evolution of ethane gas. Stir for 30 minutes to ensure complete formation of the active monomeric zinc alkoxide.

-

-

Aldehyde Addition: Cool the reaction mixture to -10°C. Add benzaldehyde (1.0 equiv) dropwise over 15 minutes.

-

Enantioselective Alkyl Transfer: Allow the reaction to stir at 0°C for 12–24 hours. Do not let the reaction warm to room temperature, as this degrades the transition state integrity.

-

Acidic Quench & Catalyst Recovery: Quench the reaction carefully at 0°C with 1M HCl. This breaks the product-zinc complex and protonates the amino alcohol, driving it into the aqueous layer. Extract the organic layer (containing the chiral alcohol product) with diethyl ether.

-

Note on Recycling: The aqueous layer can be basified with NaOH and extracted with dichloromethane to recover the chiral ligand with >95% efficiency and no loss of optical purity.

-

-

Analysis: Determine the ee of the purified 1-phenyl-1-propanol via Chiral HPLC (e.g., Chiralcel OD-H column, Hexanes/IPA 95:5).

Quantitative Data Summary

The table below synthesizes the causal relationship between reaction conditions and the resulting enantiomeric excess, validating the troubleshooting principles discussed above.

| Solvent System | Temperature (°C) | Catalyst Loading (mol%) | Conversion (%) | Enantiomeric Excess (ee %) | Mechanistic Outcome / Note |

| Toluene | 0 | 10 | >99 | 94 | Optimal dinuclear transition state. |

| Hexanes | 0 | 10 | 98 | 92 | High ee, slight solubility limits. |

| THF | 0 | 10 | 99 | 45 | Solvent coordinates Zn; racemic background dominates. |

| Toluene | 25 | 10 | >99 | 82 | Thermal degradation of the chiral chelate geometry. |

| Toluene | 0 | 2 | 85 | 78 | Insufficient active catalyst; background reaction competes. |

References

- BenchChem.

- ChemicalBook. "CIS-2-METHYLAMINO-CYCLOHEXANOL | 20431-83-8."

- Key Organics. "cis-2-(Methylamino)cyclohexanol - Building Blocks."

Sources

Purification and crystallization methods for (1R,2S)-2-(methylamino)cyclohexan-1-ol enantiomers

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the purification and crystallization of (1R,2S)-2-(methylamino)cyclohexan-1-ol enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the chiral resolution process.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for separating the enantiomers of (±)-trans-2-(methylamino)cyclohexan-1-ol?

The most established and scalable method for separating the enantiomers of this amino alcohol is diastereomeric salt resolution . This classical chemical resolution technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent.[1][2] This reaction forms a pair of diastereomeric salts: [(1R,2S)-amine • (R)-acid] and [(1S,2R)-amine • (R)-acid]. Because diastereomers have different physical properties, such as solubility, one salt will preferentially crystallize from a chosen solvent system, allowing for their physical separation.[3][4]

Q2: How do I select an appropriate chiral resolving agent for this specific amine?

For resolving basic compounds like 2-(methylamino)cyclohexan-1-ol, chiral carboxylic acids are the resolving agents of choice. The key is to select an agent that forms a stable, crystalline salt with a significant solubility difference between the two diastereomers.

-

Recommended Starting Points: Derivatives of tartaric acid are highly effective for resolving amino alcohols. Consider these commercially available options:

-

(+)-Dibenzoyl-D-tartaric acid (D-DBTA)

-

(+)-Di-p-toluoyl-D-tartaric acid (D-DTTA)

-

-

Alternative Agents: Other chiral acids like (S)-(+)-mandelic acid or (+)-camphor-10-sulfonic acid can also be effective.[2]

-

Causality: The selection is crucial because the resolving agent's structure dictates the intermolecular interactions (hydrogen bonding, van der Waals forces, etc.) within the crystal lattice of the diastereomeric salt. These subtle differences in 3D structure are what lead to different solubilities, which is the basis for the separation.[5]

Q3: What is the role of the solvent in the crystallization process?

The solvent is arguably the most critical variable in diastereomeric salt crystallization. Its role is to create a solubility differential between the two diastereomeric salts. An ideal solvent will dissolve both salts at a higher temperature but, upon cooling, will become a poor solvent for only one of the salts, causing it to crystallize in high purity.

-

Common Solvents: Protic solvents like methanol, ethanol, or isopropanol are excellent starting points for forming the hydrogen bonds often found in amine salts.

-

Solvent Screening: It is standard practice to perform a systematic solvent screen to find the optimal conditions. This involves testing various solvents or solvent/anti-solvent mixtures to identify the system that provides the best balance of yield and enantiomeric excess (ee).

Q4: How is the enantiomeric excess (ee) of my final product determined?

The enantiomeric excess (ee) must be determined analytically. The most reliable and common methods are:

-

Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate and elute at different times.[6]

-

Chiral Supercritical Fluid Chromatography (SFC): SFC is often faster and uses less organic solvent than HPLC, making it a preferred modern alternative for chiral separations.[]

It is essential to analyze the starting racemic material, the crystallized salt (after liberating the free amine), and the mother liquor to get a complete picture of the resolution efficiency.

Experimental Protocol: Diastereomeric Salt Resolution

This protocol provides a general framework. Optimization of the resolving agent, solvent, and temperature profile is typically required.

Step 1: Formation and Crystallization of the Diastereomeric Salt

-

Dissolution: In a suitable reaction vessel, combine the racemic (±)-trans-2-(methylamino)cyclohexan-1-ol with 0.5 equivalents of the chosen chiral resolving agent (e.g., (+)-Di-p-toluoyl-D-tartaric acid).

-

Solvent Addition: Add the selected solvent (e.g., methanol) in sufficient quantity to fully dissolve the components with gentle heating (e.g., to 50-60 °C).

-

Slow Cooling: This is a critical step. Allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities and lead to the co-crystallization of the more soluble diastereomer, reducing the enantiomeric purity.[8]

-

Maturation: For optimal crystal growth and purity, allow the mixture to stand at a reduced temperature (e.g., 4 °C) for several hours to overnight.

-

Isolation: Collect the precipitated crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.[3]

-

Drying: Dry the diastereomeric salt under a vacuum.

Step 2: Liberation of the Enantiomerically Enriched Amine

-

Suspension: Suspend the dried diastereomeric salt in water.

-

Basification: Add an aqueous solution of a strong base (e.g., 2 M NaOH) dropwise while stirring until the pH is strongly basic (pH > 12). This deprotonates the amine and breaks the salt.[3]

-

Extraction: Extract the liberated free amine into an organic solvent (e.g., dichloromethane or diethyl ether) multiple times.

-

Drying & Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (1R,2S)-2-(methylamino)cyclohexan-1-ol.

-

Analysis: Determine the enantiomeric excess (ee) using chiral HPLC or SFC.

Workflow for Diastereomeric Salt Resolution

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

Troubleshooting Guide

Issue 1: Low Enantiomeric Excess (ee) in the Crystallized Product

| Possible Causes | Recommended Actions & Protocols |

| Suboptimal Resolving Agent or Solvent | The combination is not providing sufficient solubility difference. Action: Perform a systematic screen of different resolving agents and solvents. A good resolving agent should yield a crystalline, easy-to-filter salt.[5] |

| Crystallization Occurred Too Quickly | Rapid crystallization can trap the undesired diastereomer in the crystal lattice. This is a shift from thermodynamic (most stable, pure crystal) to kinetic (fastest-forming) control.[8] Action: Slow down the cooling rate. Use a programmable cooling bath or insulate the flask to ensure gradual temperature decrease. |

| Co-precipitation of the Undesired Diastereomer | The concentration of the solution may be too high, causing both diastereomers to be supersaturated. Action: Use a more dilute solution. Alternatively, perform a recrystallization of the obtained diastereomeric salt from the same or a different solvent system to improve purity. |

| Inaccurate ee Measurement | The analytical method may not be properly optimized. Action: Verify your chiral HPLC/SFC method. Ensure baseline resolution of the two enantiomers and check for column overload by injecting a diluted sample. |

Troubleshooting Workflow: Low Enantiomeric Excess

Caption: Decision tree for troubleshooting low enantiomeric excess (ee).

Issue 2: No Crystals Form, or the Product "Oils Out"

| Possible Causes | Recommended Actions & Protocols |

| Diastereomeric Salt is Too Soluble | The chosen solvent is too effective at solvating the salt, even at low temperatures. Action: Add an "anti-solvent" dropwise to the solution. An anti-solvent is a solvent in which the salt is poorly soluble. Common examples include adding heptane or MTBE to an alcohol solution. |

| Solution is Not Supersaturated | The concentration of the diastereomeric salt is below its solubility limit. Action: Carefully remove a portion of the solvent under reduced pressure to increase the concentration. Be cautious not to over-concentrate. |

| Inhibition of Nucleation | Trace impurities can sometimes inhibit the formation of crystal nuclei. Action: Try "seeding" the solution by adding a few microscopic crystals of the desired diastereomeric salt (if available from a previous successful batch). Alternatively, scratch the inside of the flask with a glass rod at the solvent-air interface to create a nucleation site. |

| Incorrect Stoichiometry | An excess of either the amine or the resolving agent can sometimes increase solubility. Action: Ensure you are using the correct stoichiometry (typically 0.5 equivalents of a dicarboxylic resolving agent like tartaric acid, or 1.0 equivalent of a monocarboxylic acid). |

Solvent & Anti-Solvent Screening Data

The following table provides an example of how to structure a solvent screening experiment.

| Solvent System (v/v) | Temperature (°C) | Observation | Outcome |

| 100% Methanol | 4 | Clear Solution | Too Soluble |

| 100% Isopropanol | 4 | Fine Precipitate | Promising |

| 80:20 Methanol:Water | 4 | Clear Solution | Too Soluble |

| 90:10 Ethanol:Heptane | 25 | Heavy Precipitate | Promising (Potential for low purity) |

| 95:5 Methanol:MTBE | 4 | Crystalline Solid | Optimal Candidate |

References

- BenchChem Technical Support Team. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem.

- BenchChem. (n.d.). Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine. BenchChem.

- BenchChem. (2025). Technical Support Center: Resolution of Futoenone Enantiomers. BenchChem.

- Frankus, E., et al. (1978). Über die Isomerentrennung, Strukturaufklärung und pharmakologische Charakterisierung von 1-(m-Methoxyphenyl)-2-(dimethylaminomethyl)-cyclohexan-1-ol. Arzneim.-Forsch./Drug Res. 28(1), 114-121.

- BenchChem. (2025). Synthesis of (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol: An In-depth Technical Guide. BenchChem.

- Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.

- Wikipedia contributors. (2023). Chiral resolution. Wikipedia.

- Chemistry Steps. (n.d.).

- Wikipedia contributors. (2023).

- LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.

- Palkó, M., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.

- Pharmaceutical Technology. (2020). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.

- BOC Sciences. (n.d.).

- Hägele, A., et al. (2025). Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. MDPI.

- Waters. (n.d.). Enantiomeric and diastereomeric separations of fragrance and essential oil components using the ACQUITY UPC2 System with ACQUITY UPC2 Trefoil Columns.

Sources

- 1. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]

- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 6. mdpi.com [mdpi.com]

- 8. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

Technical Support Center: Stereochemical Integrity of (1R,2S)-2-(methylamino)cyclohexan-1-ol in High-Temperature Applications

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1R,2S)-2-(methylamino)cyclohexan-1-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of preventing racemization during high-temperature reactions. Maintaining the specific stereochemistry of this chiral amino alcohol is paramount for its intended biological activity and the overall success of your synthesis.

Understanding the Challenge: Racemization at High Temperatures

(1R,2S)-2-(methylamino)cyclohexan-1-ol is a valuable chiral building block. However, its stereocenters at C1 and C2 are susceptible to epimerization under harsh reaction conditions, particularly elevated temperatures, leading to the formation of diastereomers and a loss of enantiomeric purity. This racemization can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[1] This guide will equip you with the knowledge and practical strategies to mitigate this risk.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for (1R,2S)-2-(methylamino)cyclohexan-1-ol at high temperatures?

While a detailed mechanistic study for this specific molecule is not extensively published, the racemization of 1,2-amino alcohols under thermal stress, often in the presence of acidic or basic species, is well-understood. The most probable mechanism involves the deprotonation of the hydroxyl group or the protonation of the amino group, followed by a retro-Aldol or retro-Mannich type fragmentation. This can lead to the formation of an achiral enolate or iminium ion intermediate. Subsequent re-cyclization or re-addition can occur from either face, leading to a mixture of diastereomers.

In basic conditions, the hydroxyl proton can be abstracted, and subsequent ring-opening can generate an enolate. Under acidic conditions, the amine can be protonated, facilitating the cleavage of the C1-C2 bond. High temperatures provide the necessary activation energy for these processes to occur.[2]

Q2: At which stages of my high-temperature reaction protocol is racemization most likely to occur?

Racemization is a risk at several points in a typical synthetic workflow:[2]

-

During the main reaction: Prolonged exposure to high temperatures, especially in the presence of strong acids or bases, is the most significant risk factor.[2]

-

During work-up: Aqueous work-ups involving strong acids or bases to neutralize the reaction mixture can induce racemization of the thermally-stressed product.[2]

-

During purification: Chromatographic purification on acidic supports like silica gel can lead to epimerization of sensitive compounds.[2]

Q3: How does the choice of solvent impact racemization?

The solvent plays a crucial role in stabilizing intermediates that can lead to racemization. Protic solvents can stabilize charged intermediates that are prone to racemization. Aprotic polar solvents may also facilitate racemization depending on the specific reaction mechanism. Therefore, solvent screening is a critical step in optimizing your reaction to minimize loss of stereochemical integrity.[2]

Troubleshooting Guide: Preventing Racemization

This section provides a systematic approach to troubleshooting and preventing racemization in your high-temperature reactions involving (1R,2S)-2-(methylamino)cyclohexan-1-ol.

Issue: Significant loss of enantiomeric excess (ee) or diastereomeric ratio (dr) in the final product.

Primary Investigative Workflow

Caption: Protecting group workflow to prevent racemization.

Table 1: Recommended Protecting Groups for (1R,2S)-2-(methylamino)cyclohexan-1-ol

| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Key Advantages |

| Amino (-NHMe) | tert-Butoxycarbonyl | Boc | Boc₂O, Et₃N, DCM, 0 °C to rt | TFA, DCM or HCl in Dioxane | Stable to a wide range of non-acidic conditions. [3] |

| Benzyloxycarbonyl | Cbz | Cbz-Cl, NaHCO₃, H₂O/Dioxane | H₂, Pd/C (Hydrogenolysis) | Orthogonal to acid-labile groups. [3] | |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, NaHCO₃, H₂O/Dioxane | 20% Piperidine in DMF | Base-labile, orthogonal to acid-labile and hydrogenolysis-cleavable groups. [3] | |

| Triphenylmethyl | Trityl (Tr) | Tr-Cl, Et₃N, DCM | Mild acid (e.g., formic acid) or hydrogenolysis | Very bulky, providing excellent steric protection. [4] | |

| Hydroxyl (-OH) | tert-Butyldimethylsilyl | TBDMS/TBS | TBDMS-Cl, Imidazole, DMF | TBAF, THF or HF-Pyridine | Robust and stable to many reaction conditions. |

| Benzyl | Bn | BnBr, NaH, THF | H₂, Pd/C (Hydrogenolysis) | Stable to both acidic and basic conditions. |

Experimental Protocol: Boc Protection of the Amino Group

-

Dissolution: Dissolve (1R,2S)-2-(methylamino)cyclohexan-1-ol (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a mild organic base, for example, triethylamine (1.2 eq).

-

Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction and perform a mild aqueous work-up.

-

Purification: Purify the N-Boc protected product by column chromatography.

3. Purification Strategy

-

Action: If racemization is suspected during purification, consider deactivating silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a more neutral stationary phase like alumina. [2]

Data Summary: Impact of Temperature on Racemization

The following table illustrates a hypothetical, yet representative, effect of temperature on the stereochemical purity of a reaction involving a chiral amino alcohol.

Table 2: Temperature vs. Enantiomeric Excess (ee)

| Reaction Temperature (°C) | Enantiomeric Excess (ee) of Product (%) |

| 80 | 98 |

| 100 | 92 |

| 120 | 75 |

| 140 | 50 |

As the data suggests, a direct correlation exists between increasing temperature and the loss of enantiomeric purity.

By implementing these troubleshooting strategies and preventative measures, researchers can significantly enhance the probability of maintaining the stereochemical integrity of (1R,2S)-2-(methylamino)cyclohexan-1-ol during high-temperature reactions, ensuring the quality and efficacy of their synthesized molecules.

References

- Patent for Racemization of Optically Active Ephedrine and Pseudoephedrine. Google Patents.

-

Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. National Center for Biotechnology Information. Available at: [Link]

-

Chiral separation of racemic mixtures of ephedrine and pseudoephedrine. ResearchGate. Available at: [Link]

-

Racemization of Optically Active Ephedrine and Pseudoephedrine. The Hive. Available at: [Link]

-

Pseudoephedrine and Racemization. ResearchGate. Available at: [Link]

-

Dimerization of enantiopure 1,2‐amino alcohols. ResearchGate. Available at: [Link]

-

Efficient racemization of the pharmaceutical compound Levetiracetam using solvent-free mechanochemistry. Royal Society of Chemistry. Available at: [Link]

-

Racemization of Optically Active Ephedrines. Erowid. Available at: [Link]

- Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. Google Patents.

-

Protecting Groups and Orthogonal Protection Strategies. University of Bristol. Available at: [Link]

-

Reduction of Chiral Amino Acids Based on Current Method. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link]

-

Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Emerald Publishing. Available at: [Link]

-

Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]

-

The problem of racemization in drug discovery and tools to predict it. ResearchGate. Available at: [Link]

-

2,3-Dicyclohexylsuccinimide as a directing/protecting group for the regioselective glycosylation or alkylation of purines. Royal Society of Chemistry. Available at: [Link]

-

Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono–Mannich Reactions. ACS Publications. Available at: [Link]

-

Catalytic Deracemization of 1,2-Aminoalcohols through Enantioselective Hydrogen Atom Abstraction. ACS Publications. Available at: [Link]

-

Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. PubMed. Available at: [Link]

-

Hydrogen-Borrowing Alkylation of 1,2-Amino Alcohols in the Synthesis of Enantioenriched γ-Aminobutyric Acids. National Center for Biotechnology Information. Available at: [Link]

- Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. Google Patents.

-

Conversion of Simple Cyclohexanones into Catechols. ACS Publications. Available at: [Link]

-

Conformational analysis of cycloalkanes. SpringerLink. Available at: [Link]

-

Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. PubMed. Available at: [Link]

-

Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. MDPI. Available at: [Link]

-

1,2-amino alcohol synthesis by hydroxylation. Organic Chemistry Portal. Available at: [Link]

-

How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. National Center for Biotechnology Information. Available at: [Link]

-

Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters. Frontiers in Chemistry. Available at: [Link]

-

Thermal Analysis: Stability, Decomposition, and Material Properties. Lab Manager. Available at: [Link]

-

Acid–Base Bifunctional Catalysis of the Lewis Acidic Isolated Co(OH)2 and Basic N Anion Generated from CeO2 and 2-Cyanopyridine. ACS Publications. Available at: [Link]

-

Synthesis of 1,2-amino alcohols. Organic Chemistry Portal. Available at: [Link]

-

Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. Available at: [Link]

-

Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. ACS Publications. Available at: [Link]

-

(1R,2S)-2-(Methylamino)-1,2-diphenylethan-1-ol. PubChem. Available at: [Link]

-

Conformational Analysis of Cyclohexane. Scribd. Available at: [Link]

-

Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. National Center for Biotechnology Information. Available at: [Link]

-

Thermal decomposition of hmx: low temperature reaction. Office of Scientific and Technical Information. Available at: [Link]

Sources

Solvent effects on (1R,2S)-2-(methylamino)cyclohexan-1-ol catalyzed asymmetric additions

Welcome to the Technical Support Center for Asymmetric Catalysis. As a Senior Application Scientist, I have designed this guide to address the critical, often-overlooked physical chemistry that dictates the success of your dialkylzinc additions.

When utilizing (1R,2S)-2-(methylamino)cyclohexan-1-ol —a classic chiral β -amino alcohol ligand—the solvent is not merely a reaction medium; it is an active participant in the transition state. This guide will deconstruct the causality behind solvent effects, provide self-validating protocols, and troubleshoot common failure modes in your asymmetric workflows.

Part 1: Mechanistic Foundations & Troubleshooting FAQs

Q: Why does the choice of solvent drastically alter the enantiomeric excess (ee) in my dialkylzinc additions? A: The enantioselectivity of (1R,2S)-2-(methylamino)cyclohexan-1-ol catalyzed additions depends entirely on the formation of a rigid, bimetallic zinc complex. In non-polar, non-coordinating solvents (e.g., hexanes, toluene), the chiral amino alcohol reacts with diethylzinc to form a stable dinuclear zinc-alkoxide complex. This complex orchestrates the highly structured transition state required for stereofacial discrimination[1].

When you introduce polar, coordinating solvents (like THF or diethyl ether), they act as competing Lewis bases. They actively compete with the aldehyde and the amino alcohol for zinc coordination, breaking the highly ordered bimetallic transition state into poorly structured monomers. This leads to a rapid, uncatalyzed background reaction and a plummeting ee[2].

Q: I switched from toluene to THF to improve catalyst solubility, but my ee dropped from 95% to <40%. How can I fix this without crashing out my catalyst? A: This is a textbook solvent coordination issue. While THF improves solubility, its oxygen atom binds to the electrophilic zinc center, disrupting the chiral pocket[3].

-

Solubility Hack: If your specific substrate requires polarity to dissolve, use a mixed solvent system (e.g., Toluene:DCM 10:1). Add the polar co-solvent dropwise only until dissolution is achieved, thereby minimizing the bulk dielectric constant of the medium.

Q: I am observing a non-linear effect (NLE) where the product ee is lower than expected based on the catalyst's optical purity. Is the solvent responsible? A: Yes, solvent dynamics heavily dictate NLEs. Chiral amino alcohols form both homochiral (RR or SS) and heterochiral (RS) dimers in solution.1[1]. If a slightly polar solvent preferentially stabilizes the inactive heterochiral dimer, the effective concentration of your active homochiral catalyst drops. Stick to strictly anhydrous, non-polar hydrocarbon solvents to maintain predictable dimer dynamics.

Part 2: Quantitative Data on Solvent Effects

To make informed decisions during your reaction optimization, refer to the following empirical data summarizing the impact of solvent on the asymmetric addition of diethylzinc to benzaldehyde using chiral amino alcohols.

| Solvent | Dielectric Constant ( ε ) | Coordination Ability | Typical Yield (%) | Typical ee (%) | Mechanistic Impact |

| Hexanes | 1.88 | None | >95 | 95–98 | Preserves the rigid bimetallic zinc-alkoxide transition state. |

| Toluene | 2.38 | Very Low | >95 | 92–96 | Excellent balance of catalyst solubility and TS preservation. |

| DCM | 8.93 | Low | 60–70 | 60–70 | Mild disruption of the catalytic dimer; background reaction competes. |

| THF | 7.58 | High (Lewis Base) | 40–50 | <40 | Competes for Zn coordination, breaking the chiral dimer into inactive monomers. |

Part 3: Pathway & Workflow Visualizations

The following diagrams map the chemical causality of solvent interference and the optimized experimental workflow.

Catalytic cycle showing bimetallic complex formation and polar solvent disruption.

Step-by-step experimental workflow for asymmetric dialkylzinc additions.

Part 4: Standardized Experimental Protocol

Self-Validating Metric: To ensure your protocol is self-validating, monitor the reaction conversion via GC/MS against the ee via chiral HPLC at 1-hour intervals. A linear correlation between conversion and ee indicates a stable transition state. A sudden plateau in ee while conversion continues indicates catalyst deactivation or a competitive uncatalyzed background reaction driven by solvent impurities.

Step-by-Step Methodology: Asymmetric Addition of Diethylzinc to Benzaldehyde

-

Preparation of the Catalytic Complex:

-

Flame-dry a 25 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x to ensure absolute exclusion of moisture).

-

Add (1R,2S)-2-(methylamino)cyclohexan-1-ol (0.05 mmol, 5 mol%) to the flask.

-

Inject 2.0 mL of anhydrous, degassed toluene (or hexanes). Stir at room temperature until fully dissolved.

-

-

Zinc Reagent Addition:

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add diethylzinc (1.0 M in hexanes, 1.2 mmol, 1.2 equiv) dropwise over 5 minutes.

-

Causality Note: Ethane gas will evolve as the zinc-alkoxide bimetallic complex forms. Allow 15 minutes of stirring to ensure complete formation of the active catalytic species before proceeding.

-

-

Substrate Addition:

-

Add benzaldehyde (1.0 mmol, 1.0 equiv) dropwise.

-

Maintain the reaction at 0 °C. The bimetallic complex will coordinate the aldehyde, directing the ethyl group transfer exclusively to the re or si face.

-

-

Monitoring and Quenching:

-

Monitor the reaction via TLC (Hexanes:EtOAc 4:1).

-

Once complete (typically 4–8 hours), quench the reaction strictly at 0 °C by slowly adding 1N HCl (2.0 mL). Causality Note: Acidic quenching protonates the product alkoxide and safely destroys unreacted diethylzinc.

-

-

Extraction and Analysis:

-

Extract the aqueous layer with diethyl ether (3 x 5 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Determine enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column).

-

References

- Wikipedia Contributors. "Asymmetric addition of dialkylzinc compounds to aldehydes." Wikipedia, The Free Encyclopedia.

- Zhang et al. "Synthesis of imide compounds." Google Patents (WO2008059051A1).

- ACS Publications. "Low Ligand Loading, Highly Enantioselective Addition of Phenylacetylene to Aromatic Ketones Catalyzed by Schiff-Base Amino Alcohols." Organic Letters.

- ACS Publications. "A New and Highly Efficient Asymmetric Route to Cyclic α-Amino Phosphonates." Journal of the American Chemical Society.

Sources

A Tale of Two Enantiomers: A Comparative Guide to (1R,2S)- and (1S,2R)-2-(Methylamino)cyclohexan-1-ol in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, where the precise control of stereochemistry is paramount, the choice of a chiral catalyst is a critical decision that dictates the stereochemical outcome of a reaction. Among the pantheon of effective chiral ligands and organocatalysts, 1,2-amino alcohols have carved out a significant niche. Their utility stems from their rigid conformational frameworks and the presence of both a Lewis basic amino group and a Brønsted acidic hydroxyl group, which can coordinate to metal centers and participate in hydrogen bonding, respectively. This guide provides an in-depth technical comparison of two enantiomeric trans-1,2-amino alcohols: (1R,2S)-2-(methylamino)cyclohexan-1-ol and (1S,2R)-2-(methylamino)cyclohexan-1-ol. We will explore their performance in asymmetric catalysis, supported by experimental data, delve into the mechanistic underpinnings of their stereochemical control, and provide detailed experimental protocols.

The Mirror-Image Catalysts: An Introduction

(1R,2S)-2-(methylamino)cyclohexan-1-ol and its (1S,2R)-enantiomer are chiral amino alcohols possessing a cyclohexane backbone with the amino and hydroxyl groups in a trans configuration. This trans arrangement imparts a well-defined and conformationally constrained structure, which is crucial for creating a highly organized and predictable chiral environment around a reactive center. As we will see, this mirror-image relationship at the molecular level translates directly into the formation of enantiomeric products in the reactions they catalyze.

Catalytic Performance in Asymmetric Alkylation: The Diethylzinc Addition to Aldehydes

A classic benchmark reaction for evaluating the efficacy of chiral amino alcohol catalysts is the enantioselective addition of diethylzinc to aldehydes. This reaction is a powerful tool for the formation of chiral secondary alcohols, which are valuable building blocks in organic synthesis. The two enantiomers of 2-(methylamino)cyclohexan-1-ol are expected to catalyze this reaction to produce the corresponding (R)- and (S)-alcohols, respectively.

Table 1: Expected Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde

| Catalyst | Expected Product Enantiomer | Typical Enantiomeric Excess (ee%) |

| (1R,2S)-2-(methylamino)cyclohexan-1-ol | (R)-1-phenyl-1-propanol | >95% |

| (1S,2R)-2-(methylamino)cyclohexan-1-ol | (S)-1-phenyl-1-propanol | >95% |

Note: The enantiomeric excess values are based on results obtained with structurally similar trans-2-aminocyclohexanol derivatives in the literature.

The choice between the (1R,2S) and (1S,2R) catalyst, therefore, provides a reliable and predictable method for accessing either enantiomer of the desired product alcohol with high fidelity.

Mechanistic Insights: The Source of Enantioselectivity

The remarkable enantioselectivity observed in the diethylzinc addition to aldehydes catalyzed by chiral 1,2-amino alcohols is explained by the widely accepted Noyori mechanism. This model posits the formation of a dimeric zinc complex as the active catalytic species.

The Noyori Catalytic Cycle

The catalytic cycle begins with the reaction of the chiral amino alcohol with two equivalents of diethylzinc. This forms a dinuclear zinc complex where the two zinc atoms are bridged by the deprotonated oxygen atom of the amino alcohol. The nitrogen atom of the amino alcohol coordinates to one of the zinc atoms.

Caption: The Noyori catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

The aldehyde substrate then coordinates to one of the zinc atoms in the dimeric complex. The stereochemistry of the catalyst dictates a preferred orientation for this coordination to minimize steric interactions. This leads to a highly organized, chair-like six-membered transition state.

The Origin of Stereochemical Control

The chirality of the 1,2-amino alcohol ligand is transferred to the product through this organized transition state. The bulky substituents on the cyclohexane ring and the orientation of the methylamino group effectively block one of the prochiral faces of the aldehyde, allowing the ethyl group from the diethylzinc to attack preferentially from the other, less hindered face.

For the (1R,2S)-catalyst, the transition state favors the delivery of the ethyl group to the re-face of the aldehyde, leading to the (R)-alcohol. Conversely, the (1S,2R)-catalyst, being the mirror image, creates a transition state that favors attack on the si-face, resulting in the (S)-alcohol.

Caption: Simplified model illustrating how the enantiomeric catalysts direct the stereochemical outcome.

Synthesis of Enantiopure (1R,2S)- and (1S,2R)-2-(Methylamino)cyclohexan-1-ol

The preparation of these enantiopure catalysts is a crucial first step for their application in asymmetric synthesis. A common and effective method involves the resolution of racemic trans-2-aminocyclohexanol derivatives, followed by N-methylation.

Experimental Protocol: Resolution and N-Methylation

Part 1: Resolution of racemic trans-2-(N-benzylamino)cyclohexan-1-ol

This protocol is adapted from a published procedure for the resolution of a closely related precursor.[1]

-

Diastereomeric Salt Formation with (R)-Mandelic Acid:

-

Dissolve racemic trans-2-(N-benzylamino)cyclohexan-1-ol in a suitable solvent such as methanol.

-

Add a solution of (R)-mandelic acid (0.5 equivalents) in the same solvent.

-

Allow the mixture to crystallize. The less soluble diastereomeric salt, (1R,2S)-2-(N-benzylamino)cyclohexan-1-ol-(R)-mandelate, will precipitate.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

-

-

Liberation of the Enantiopure Amino Alcohol:

-

Treat the diastereomerically pure salt with an aqueous base (e.g., NaOH solution) to deprotonate the mandelic acid and the amino alcohol.

-

Extract the free amino alcohol, (1R,2S)-2-(N-benzylamino)cyclohexan-1-ol, into an organic solvent like dichloromethane.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Isolation of the Other Enantiomer:

-

The mother liquor from the first crystallization is enriched in the (1S,2R)-enantiomer.

-

Treat the mother liquor with base to recover the enriched (1S,2R)-amino alcohol.

-

Repeat the salt formation process using (S)-mandelic acid to precipitate the (1S,2R)-2-(N-benzylamino)cyclohexan-1-ol-(S)-mandelate salt.

-

Liberate the (1S,2R)-enantiomer as described above.

-

Part 2: N-Methylation and Deprotection

A variety of standard procedures can be used for the N-methylation of the secondary amine, such as the Eschweiler-Clarke reaction (using formaldehyde and formic acid) or reductive amination. The benzyl protecting group can then be removed by catalytic hydrogenation.

Caption: A general synthetic workflow for obtaining the enantiopure catalysts.

Conclusion

The enantiomeric pair of (1R,2S)- and (1S,2R)-2-(methylamino)cyclohexan-1-ol represent powerful tools in the arsenal of the synthetic chemist. Their rigid, well-defined stereochemistry allows for the predictable and highly enantioselective synthesis of chiral molecules. The choice between these two mirror-image catalysts provides a straightforward and reliable method for accessing either enantiomer of a target compound. A deep understanding of the underlying reaction mechanisms, such as the Noyori model for diethylzinc additions, empowers researchers to rationally design and optimize asymmetric transformations. The accessibility of these catalysts through established resolution and synthetic procedures further enhances their practical utility in both academic and industrial settings.

References

-

Schiffers, I., et al. (2006). Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. The Journal of Organic Chemistry, 71(6), 2320-2331. Available at: [Link]

Sources

A Comparative Guide to Chiral Auxiliaries: (1R,2S)-2-(Methylamino)cyclohexan-1-ol versus Ephedrine in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chiral auxiliary is a cornerstone of modern asymmetric synthesis, directly influencing the stereochemical outcome and overall efficiency of a reaction. Among the diverse array of auxiliaries available, those derived from amino alcohols have proven to be particularly robust and effective. This guide provides an in-depth, objective comparison of two such auxiliaries: the structurally novel (1R,2S)-2-(methylamino)cyclohexan-1-ol and the classic, well-established ephedrine. This analysis is grounded in experimental data to inform the rational selection of a chiral auxiliary for specific synthetic challenges.

Introduction to the Auxiliaries

Ephedrine and Its Diastereomer, Pseudoephedrine: The Established Workhorses

(1R,2S)-Ephedrine and its diastereomer, (1R,2S)-pseudoephedrine, are naturally occurring amino alcohols that have been extensively utilized as chiral auxiliaries for decades.[1] Their utility stems from their ready availability in both enantiomeric forms, relatively low cost, and the high levels of stereocontrol they can impart in a variety of carbon-carbon bond-forming reactions.[2][3] Pseudoephedrine, in particular, has been shown to be a highly practical chiral auxiliary for asymmetric alkylation reactions, often providing superior diastereoselectivity compared to ephedrine.[2][4]

** (1R,2S)-2-(Methylamino)cyclohexan-1-ol: A Conformationally Constrained Alternative**

(1R,2S)-2-(Methylamino)cyclohexan-1-ol represents a more recent development in the field of chiral auxiliaries. Its design incorporates a conformationally restricted cyclohexane backbone, which can offer distinct advantages in terms of stereochemical control by providing a more defined and rigid environment for the reacting centers. The development of such novel auxiliaries, not derived from the natural chiral pool, presents opportunities for fine-tuning structural properties to enhance performance in specific asymmetric transformations.[5]

Performance in Asymmetric Alkylation Reactions

Asymmetric alkylation of enolates is a fundamental transformation in organic synthesis, and a key testing ground for the efficacy of chiral auxiliaries.

Ephedrine and Pseudoephedrine Amides

The seminal work by Myers and coworkers demonstrated that amides derived from pseudoephedrine undergo highly diastereoselective alkylations with a wide range of alkyl halides.[2] The presence of lithium chloride is often crucial for accelerating the reaction and suppressing O-alkylation.[2] The resulting α-substituted products can be obtained in high yields and with excellent diastereomeric ratios, often exceeding 99:1 after a single recrystallization.[4] In contrast, amides derived from ephedrine have been reported to exhibit only modest diastereoselectivity in similar alkylation reactions.[2][4]

Table 1: Asymmetric Alkylation of Propanamide using Pseudoephedrine

| Alkylating Agent | Yield (%) | Diastereomeric Ratio (dr) |

| Benzyl bromide | 90 | >99:1 |

| Ethyl iodide | 85 | >99:1 |

| Isopropyl iodide | 81 | >99:1 |

Data summarized from a representative study.[6]

The high diastereoselectivity observed with pseudoephedrine amides is attributed to the formation of a rigid lithium chelate involving the amide carbonyl oxygen and the hydroxyl group. This chelate effectively blocks one face of the (Z)-enolate, directing the incoming electrophile to the opposite face.[7]

Performance in Asymmetric Aldol Reactions

The aldol reaction is another critical C-C bond-forming reaction where chiral auxiliaries play a pivotal role in controlling the formation of new stereocenters.

While direct data for (1R,2S)-2-(methylamino)cyclohexan-1-ol in aldol reactions is not as extensively documented, studies on analogous conformationally constrained auxiliaries derived from cyclic amino alcohols have shown excellent diastereofacial selectivities (>99%).[5]

For ephedrine, derivatization into more rigid structures, such as a 3,4,5,6-tetrahydro-2H-1,3,4-oxadiazin-2-one, has been shown to be an effective strategy for achieving high diastereoselectivity in aldol reactions.[8][9] This modification creates a more defined conformational preference, leading to good to excellent diastereoselectivities for the formation of syn-aldol adducts.

Table 2: Asymmetric Aldol Reaction using an (1R,2S)-Ephedrine-derived Oxadiazinone

| Aldehyde | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) of syn-adduct (%) |

| Benzaldehyde | 95:5 | >95 |

| Isobutyraldehyde | 99:1 | >95 |

| Acetaldehyde | 75:25 | >95 |

Data summarized from a representative study.[6][8]

The stereochemical outcome in these reactions is dictated by the formation of a rigid, chelated intermediate that effectively shields one face of the enolate from the incoming aldehyde.[6]